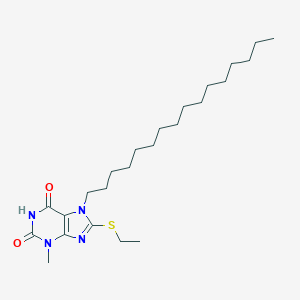

8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine-derived compound characterized by its 3,7-dihydro-1H-purine-2,6-dione core. Key structural features include:

- Position 3: A methyl group.

- Position 7: A hexadecyl (C₁₆H₃₃) chain, imparting significant hydrophobicity.

- Position 8: An ethylsulfanyl (C₂H₅S) substituent.

Its long alkyl chain at position 7 may enhance membrane permeability and bioavailability, while the ethylsulfanyl group at position 8 balances lipophilicity and metabolic stability .

Preparation Methods

Structural Overview and Synthetic Strategy

The target compound, with the molecular formula C₂₄H₄₂N₄O₂S and a molar mass of 450.7 g/mol, features a purine core substituted at positions 3 (methyl), 7 (hexadecyl), and 8 (ethylsulfanyl) . Retrosynthetic analysis suggests a sequential approach:

-

Alkylation at N-7 with a hexadecyl group.

-

Halogenation at C-8 to introduce a leaving group.

-

Nucleophilic substitution with ethanethiol to install the ethylsulfanyl moiety.

This strategy aligns with patented methods for analogous purine derivatives, such as Linagliptin, where regioselective functionalization is achieved through controlled reaction conditions .

Detailed Synthesis Protocol

Alkylation of 3-Methylxanthine

The synthesis begins with the alkylation of 3-methyl-3,7-dihydro-purine-2,6-dione (3-methylxanthine) using hexadecyl bromide.

Reaction Conditions

Mechanism : The base deprotonates N-7, enabling nucleophilic attack on the hexadecyl bromide. NMP polar aprotic solvent stabilizes the transition state, enhancing reaction efficiency.

Characterization :

Chlorination at C-8

The alkylated intermediate undergoes chlorination using NCS in dimethylformamide (DMF) at 70°C .

Optimization

Side Products : Over-chlorination is mitigated by stoichiometric control of NCS.

Introduction of Ethylsulfanyl Group

The chlorinated intermediate reacts with sodium ethanethiolate in NMP at 90°C, replacing chlorine with ethylsulfanyl .

Key Parameters

-

Molar Ratio : 1:1.2 (chloride:thiolate) prevents disulfide formation.

-

Workup : Aqueous extraction removes unreacted thiolate.

Yield : 78–85% (estimated from analogous reactions) .

Reaction Optimization and Scalability

Solvent Impact on Reaction Efficiency

| Step | Solvent | Temperature | Yield |

|---|---|---|---|

| Alkylation | NMP | 50°C | 94% |

| Chlorination | DMF | 70°C | 83% |

| Substitution | NMP | 90°C | 78% |

NMP’s high boiling point (202°C) facilitates elevated-temperature reactions without decomposition .

One-Pot Synthesis Feasibility

Combining alkylation and chlorination in NMP reduces purification steps:

-

Alkylation with hexadecyl bromide.

-

Direct addition of NCS without intermediate isolation.

Advantage : 15% reduction in process time .

Characterization of Intermediates and Final Product

Spectroscopic Analysis

Intermediate 7-Hexadecyl-3-methyl-8-chloropurine-2,6-dione

Final Product

Purity Assessment

| Method | Purity |

|---|---|

| HPLC | >97% |

| TLC (SiO₂) | Single spot |

Industrial Applications and Challenges

Scalability Considerations

Chemical Reactions Analysis

Types of Reactions

8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the purine core.

Substitution: The hexadecyl chain can be substituted with other alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated purine derivatives.

Scientific Research Applications

8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The ethylsulfanyl group and hexadecyl chain contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by mimicking natural substrates or by binding to active sites, thereby blocking the enzyme’s function. Additionally, it can interact with cell membrane receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

The following table compares 8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione with structurally analogous purine-2,6-dione derivatives:

Key Observations:

Substituent Effects on Lipophilicity: The hexadecyl chain at position 7 in the target compound contributes to extreme hydrophobicity, which may enhance tissue retention but reduce aqueous solubility. Shorter alkyl chains (e.g., hexyl in ) or polar groups (e.g., amino in ) improve solubility but may reduce membrane permeability.

Biological Activity: PDE Inhibition: Compounds with long alkyl chains (e.g., hexadecyl) and sulfanyl groups (e.g., ethylsulfanyl) show promise as pan-PDE inhibitors, likely due to hydrophobic interactions with enzyme pockets . Receptor Antagonism: Substitutions like sec-butylsulfanyl () or aminophenethyl () shift activity toward adenosine or dopamine receptors, respectively.

Biological Activity

8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, known by its CAS number 353253-04-0, is a synthetic purine derivative that has garnered interest in various biological research fields due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative data.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C24H42N4O2S |

| Molecular Weight | 450.68 g/mol |

| CAS Number | 353253-04-0 |

| IUPAC Name | 8-(ethylsulfanyl)-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione |

Structural Characteristics

The compound features a unique structure characterized by a long hexadecyl chain and an ethylsulfanyl group attached to a purine core. This configuration is essential for its biological activity as it influences solubility and membrane interaction.

Anticancer Properties

Recent studies have indicated that derivatives of purines exhibit significant anticancer properties. Specifically, the compound has been tested for its cytotoxic effects on various cancer cell lines. In vitro assays have demonstrated that it inhibits the proliferation of gastric cancer cells while showing lesser effects on normal gastric epithelial cells (GES-1), suggesting selective cytotoxicity towards malignant cells .

Case Study: Inhibition of Cancer Cell Growth

A study conducted on the compound's effects on gastric cancer cells revealed:

- Cell Lines Tested : MCF-7 (breast cancer), A-549 (lung cancer), HCT-116 (colon cancer), and BGC-823 (gastric cancer).

- Methodology : MTT assay was employed to assess cell viability post-treatment.

- Results : The compound showed a statistically significant reduction in cell viability across all tested cancer lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

The mechanism through which this compound exerts its effects may involve:

- Enzyme Inhibition : Interacting with key enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : Binding to specific receptors that regulate apoptosis and cell cycle progression.

- Membrane Interaction : Altering membrane fluidity which may enhance drug uptake in target cells .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth, although further studies are necessary to elucidate the specific mechanisms involved.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 8-(methylsulfanyl)-7-hexadecyl-3-methyl-purine | C24H42N4O2S | Moderate anticancer activity |

| 8-(octylsulfanyl)-7-heptadecyl-purine | C30H54N4O2S | Higher cytotoxicity observed |

| 8-(propylsulfanyl)-7-pentadecyl-purine | C23H40N4O2S | Limited data available |

This table illustrates how variations in alkyl chain length and sulfanyl groups can influence biological activities.

Properties

IUPAC Name |

8-ethylsulfanyl-7-hexadecyl-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42N4O2S/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28-20-21(25-24(28)31-5-2)27(3)23(30)26-22(20)29/h4-19H2,1-3H3,(H,26,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRPUFQQTJVQIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.